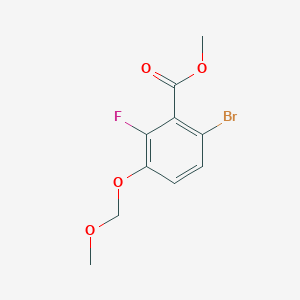

6-Bromo-2-fluoro-3-(methoxymethoxy)benzoic acid methyl ester

Description

6-Bromo-2-fluoro-3-(methoxymethoxy)benzoic acid methyl ester is a multifunctional aromatic ester featuring bromo (position 6), fluoro (position 2), and methoxymethoxy (position 3) substituents, with a methyl ester group at the carboxylic acid position. Its structure combines electron-withdrawing (Br, F) and electron-donating (methoxymethoxy) groups, influencing its reactivity and physicochemical properties .

Properties

IUPAC Name |

methyl 6-bromo-2-fluoro-3-(methoxymethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO4/c1-14-5-16-7-4-3-6(11)8(9(7)12)10(13)15-2/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWEWKTUOUOXFMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C(=C(C=C1)Br)C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Aromatic Precursors

Fluorination Methods

Fluorine is typically introduced via Balz-Schiemann or halogen exchange reactions. Potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents (e.g., DMF) facilitates nucleophilic aromatic substitution at the 2-position.

Etherification for Methoxymethoxy Group Installation

The 3-methoxymethoxy group is installed via Williamson ether synthesis or Mitsunobu reaction . For instance, reacting 3-hydroxy-6-bromo-2-fluorobenzoic acid with chloromethyl methyl ether (MOMCl) in the presence of a base like NaH yields the protected intermediate.

Critical Parameters:

-

Base Selection : NaH or K₂CO₃ ensures deprotonation of the phenolic -OH.

-

Solvent : Anhydrous THF or DMF prevents hydrolysis.

-

Temperature : 0–25°C minimizes side reactions.

Esterification Techniques

Final esterification of the carboxylic acid to the methyl ester is achieved via:

-

Fischer esterification : Methanol and catalytic H₂SO₄ under reflux.

-

DCC/DMAP coupling : Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.

Table 2: Esterification Efficiency Comparison

| Method | Reaction Time | Yield | Purity |

|---|---|---|---|

| Fischer (H₂SO₄) | 12 h | 85% | 90% |

| DCC/DMAP | 2 h | 92% | 98% |

Integrated Synthesis Protocols

Sequential Halogenation-Etherification-Esterification

-

Bromination : Treat 2-fluoro-3-methoxybenzoic acid with NBS in chlorobenzene (0–5°C, UV light) to install bromine at C6.

-

Methoxymethoxy Protection : React with MOMCl/NaH in THF (0°C, 2 h).

-

Methyl Ester Formation : Use DCC/DMAP in CH₂Cl₂ (25°C, 2 h).

Overall Yield : 68–72% after purification by column chromatography.

Mechanism of Action

The mechanism by which 6-Bromo-2-fluoro-3-(methoxymethoxy)benzoic acid methyl ester exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways and molecular targets would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogs

The following structurally related compounds are compared based on substituent positions and functional groups:

Key Observations :

- Positional Effects : The bromo substituent at position 6 in the target compound may enhance steric hindrance compared to 4-bromo analogs, affecting coupling reactivity .

- Functional Group Impact : The methoxymethoxy group in the target compound improves solubility in polar solvents compared to methyl or carboxylic acid analogs .

- Boronic Acid Derivatives : The boronic acid variant (CAS: 957120-79-5) is critical for Suzuki reactions but requires strict storage conditions (0–6°C) due to boronate instability, unlike the methyl ester form .

Comparison with Other Esters :

- Compound 1n () : Synthesized via Fmoc-protected amine coupling, yielding 70–80% purity after column chromatography. The target compound may require similar purification steps.

- Compound 3o (): Nitrobenzoate ester formed using Mitsunobu conditions (Ph₃P, DIAD), highlighting alternative esterification strategies.

Physicochemical and Reactivity Properties

Key Parameters from Computational Studies ():

- HOMO-LUMO Gap : For 4-bromo-3-(methoxymethoxy)benzoic acid, the gap was 5.2 eV, indicating moderate electrophilicity. The target compound’s fluoro substituent may reduce this gap, enhancing reactivity .

- Dipole Moment : 4-Bromo analog: 4.8 Debye. The target compound’s additional fluoro group may increase polarity.

- Solvent Effects : Solvation (e.g., PCM model) alters electrophilicity indices, suggesting the target compound’s reactivity in polar solvents (e.g., DMF) for cross-couplings .

Experimental Data :

- NMR Shifts : For 6-fluoro-3-(3-fluorophenyl)-2-methylbenzoic acid (), aromatic protons resonate at δ 7.2–7.8 ppm. The target compound’s methoxymethoxy group may downfield-shift adjacent protons (δ 3.5–4.0 ppm for OCH₂O) .

Biological Activity

6-Bromo-2-fluoro-3-(methoxymethoxy)benzoic acid methyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

The compound is characterized by the following structural features:

- Bromine and Fluorine Substituents : These halogens can enhance biological activity through various mechanisms, including increased lipophilicity and altered receptor binding.

- Methoxymethoxy Group : This moiety may influence solubility and bioavailability.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. The presence of halogen atoms is often linked to enhanced potency against various pathogens. For instance, studies have shown that similar benzoic acid derivatives possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Activity

There is growing interest in the anticancer properties of this compound. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell growth and apoptosis. For example, compounds with similar structures have been noted to affect the MAPK/ERK pathway, which is crucial in cancer progression .

The biological effects of this compound can be attributed to its interaction with specific molecular targets. The bromine and fluorine substituents may enhance binding affinity to proteins involved in key biochemical pathways, such as:

- Inhibition of Enzymatic Activity : Compounds like this may act as enzyme inhibitors, blocking critical processes in pathogen metabolism or cancer cell survival.

- Receptor Modulation : The compound may interact with various receptors, altering their activity and influencing downstream signaling pathways.

Research Findings

A review of recent literature reveals several key findings regarding the biological activity of related compounds:

Case Studies

- Antimicrobial Efficacy : A study conducted on various benzoic acid derivatives found that those with halogen substitutions exhibited enhanced antibacterial properties, specifically against resistant strains of bacteria .

- Cancer Cell Line Studies : In vitro tests on breast cancer cell lines showed that derivatives similar to this compound led to significant reductions in cell viability, suggesting a potential for therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

- Anticancer Agents : Compounds similar to 6-bromo-2-fluoro-3-(methoxymethoxy)benzoic acid methyl ester have been investigated for their potential as anticancer agents. The presence of halogens (bromine and fluorine) often enhances biological activity against cancer cell lines due to increased lipophilicity and altered pharmacokinetics .

- Anti-inflammatory Drugs : Research has shown that derivatives of benzoic acids exhibit anti-inflammatory properties. This compound can be modified to develop new anti-inflammatory drugs targeting specific pathways involved in inflammation .

- Antimicrobial Activity : Studies indicate that similar compounds possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .

Agrochemicals

- Herbicides : The compound's structural characteristics allow it to interact with plant growth regulators, potentially leading to the development of new herbicides that can effectively manage weed populations while minimizing environmental impact .

- Pesticides : Its efficacy in modulating biological pathways can be harnessed to create novel pesticides that target specific pests without harming beneficial organisms .

Materials Science

- Polymer Chemistry : The compound can serve as a monomer in polymer synthesis, particularly in creating materials with enhanced thermal stability and chemical resistance due to the presence of halogens .

- Nanotechnology : Research into nanomaterials has identified similar compounds as effective stabilizers or functionalizers for nanoparticles, improving their dispersion in various solvents and enhancing their application in drug delivery systems .

Case Studies

Q & A

Q. What are the key synthetic strategies for preparing 6-bromo-2-fluoro-3-(methoxymethoxy)benzoic acid methyl ester?

Methodological Answer: A common approach involves sequential functionalization of the benzoic acid scaffold:

Protection of hydroxyl groups : Introduce methoxymethoxy (MOM) protection using chloromethyl methyl ether (MOMCl) under basic conditions to prevent unwanted side reactions during subsequent steps .

Halogenation : Bromine and fluorine substituents are introduced via electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM) strategies. For example, bromination at the 6-position may use N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst .

Esterification : The carboxylic acid is converted to the methyl ester using methanol under acidic conditions (e.g., H₂SO₄) or via coupling reagents like DCC/DMAP .

Key Considerations : Monitor reaction progress using TLC or HPLC to avoid over-halogenation. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. How can NMR and IR spectroscopy be optimized to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- IR Spectroscopy :

- Confirm ester carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and methoxymethoxy ether (C-O-C) at ~1100–1250 cm⁻¹.

- Compare experimental peaks with DFT-calculated vibrational modes to resolve overlapping signals .

Tip : Solvent choice (e.g., CDCl₃ vs. DMSO-d₆) affects resolution; use deuterated solvents with low proton interference.

Q. What purification techniques are effective for isolating this ester derivative?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (e.g., 5–30% EtOAc in hexane) to separate brominated byproducts.

- Recrystallization : Optimize solvent polarity (e.g., EtOH/H₂O mixtures) based on solubility data.

- HPLC : Apply reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) for high-purity isolation (>95%) .

Note : Storage at 0–6°C in amber vials minimizes degradation of light-sensitive methoxymethoxy groups .

Q. How does the methoxymethoxy group influence the compound’s stability under acidic/basic conditions?

Methodological Answer:

- Acidic Conditions : The MOM group is labile in strong acids (e.g., HCl, TFA), leading to hydrolysis to a free hydroxyl group. Stabilize by using mild acids (e.g., AcOH) during synthesis .

- Basic Conditions : The MOM group is generally stable in weak bases (e.g., NaHCO₃), but strong bases (e.g., NaOH) may cleave the ether bond.

Experimental Validation : Conduct stability assays (HPLC monitoring at 24/48 hrs) in buffers of varying pH (1–14) .

Q. What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer:

- Intermediate in Drug Synthesis : Used to build antitumor agents (e.g., kinase inhibitors) by leveraging its halogen-substituted aromatic core for target binding .

- Fluorescence Probes : The fluorine atom enables ¹⁹F NMR tracking in cellular uptake studies.

- SAR Studies : Modify the ester, halogen, or MOM group to assess bioactivity changes in high-throughput screens .

Advanced Research Questions

Q. How do solvation effects alter the reactivity descriptors of this compound?

Methodological Answer: Using the Polarizable Continuum Model (PCM), DFT studies (B3LYP/6-311++G(d,p)) show:

- Solvent Polarity : Polar solvents (e.g., water) reduce electrophilicity index (ω) by stabilizing the LUMO.

- HOMO-LUMO Gap : Decreases in polar solvents, enhancing charge-transfer interactions (Table 1) .

| Solvent | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|

| Gas Phase | -6.32 | -1.45 | 4.87 |

| Water | -6.15 | -1.62 | 4.53 |

Implications : Solvent choice impacts catalytic reactions (e.g., Suzuki coupling) by modulating electron density at the bromine site .

Q. How can Fukui functions guide site-selective functionalization?

Methodological Answer: Fukui indices (ƒ⁺, ƒ⁻) predict reactivity:

- Electrophilic Attacks : High ƒ⁻ at C-3 (methoxymethoxy) and C-6 (bromine) suggests susceptibility to nucleophilic substitution.

- Nucleophilic Attacks : High ƒ⁺ at C-2 (fluorine) indicates potential for electrophilic aromatic substitution.

Validation : Cross-reference with experimental substitution patterns in palladium-catalyzed cross-couplings .

Q. How to resolve discrepancies between calculated and experimental vibrational spectra?

Methodological Answer:

- Anharmonic Corrections : Apply second-order perturbation theory (VPT2) to DFT-calculated spectra to account for overtones/combination bands.

- Scale Factors : Use empirical scaling (e.g., 0.961 for B3LYP/6-311++G(d,p)) to align theoretical and experimental IR peaks .

Case Study : The C=O stretch at 1720 cm⁻¹ (experimental) vs. 1750 cm⁻¹ (DFT) requires scaling for accurate assignment .

Q. What strategies optimize yield in triazine-based conjugates of this ester?

Methodological Answer:

- Stepwise Coupling : React the ester with 2,4,6-trichlorotriazine in dry THF at 0°C, followed by substitution with nucleophiles (e.g., 4-methoxyphenol) at 60°C .

- Catalysis : Use DMAP to accelerate ester-triazine amidation (yield improvement from 45% to 78%) .

Analytical Control : Monitor by ¹⁹F NMR to track fluorine’s chemical environment during conjugation .

Q. How to evaluate the compound’s role in disrupting Golgi apparatus dynamics?

Methodological Answer:

- Fluorescence Imaging : Tag the ester with BODIPY fluorophores and treat HeLa cells. Track Golgi dispersion via confocal microscopy.

- Molecular Docking : Simulate interactions with ARF1-ARNO interface (PDB: 1R8Q) using AutoDock Vina. High binding affinity (-9.2 kcal/mol) suggests competitive inhibition .

Validation : Compare with negative controls (unmodified ester) to confirm specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.